N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with N,N-diethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The indole moiety may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-((2-((2-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- N,N-diethyl-2-(3-((2-((2-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- N,N-diethyl-2-(3-((2-((2-iodophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in N,N-diethyl-2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom can also influence the compound’s metabolic stability and overall pharmacokinetic profile.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-3-25(4-2)22(28)14-26-13-20(16-9-5-8-12-19(16)26)31(29,30)15-21(27)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRFZGSNPBGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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